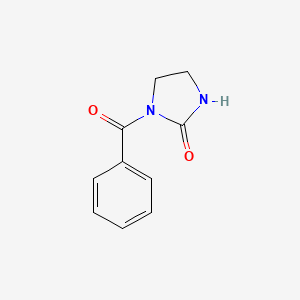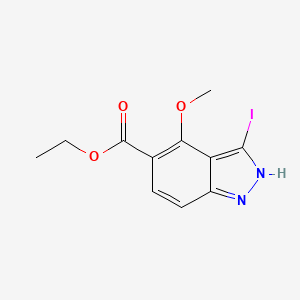
ethyl 3-iodo-4-methoxy-1H-indazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-iodo-4-methoxy-1H-indazole-5-carboxylate is a chemical compound with the molecular formula C11H11IN2O3 . It has a molecular weight of 346.12 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of indazole derivatives, such as ethyl 3-iodo-4-methoxy-1H-indazole-5-carboxylate, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for ethyl 3-iodo-4-methoxy-1H-indazole-5-carboxylate is 1S/C11H11IN2O3/c1-2-16-11(15)7-4-5-9-8(6-7)10(13)12-14-9/h4-6H,2H2,1H3,(H,12,13) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of indazole derivatives have been extensively studied. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis
Ethyl 3-iodo-4-methoxy-1H-indazole-5-carboxylate is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Safety And Hazards
Zukünftige Richtungen
Indazole derivatives have attracted increasing attention in recent years due to their significant biological activities. The development of novel methods of synthesis has been a focus of the chemical community . Future research may focus on improving the synthesis process and exploring the potential applications of these compounds in various fields.
Eigenschaften
CAS-Nummer |
633327-85-2 |
|---|---|
Produktname |
ethyl 3-iodo-4-methoxy-1H-indazole-5-carboxylate |
Molekularformel |
C11H11IN2O3 |
Molekulargewicht |
346.12 g/mol |
IUPAC-Name |
ethyl 3-iodo-4-methoxy-2H-indazole-5-carboxylate |
InChI |
InChI=1S/C11H11IN2O3/c1-3-17-11(15)6-4-5-7-8(9(6)16-2)10(12)14-13-7/h4-5H,3H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
NQZGUFZGWXTZMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C2=C(NN=C2C=C1)I)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



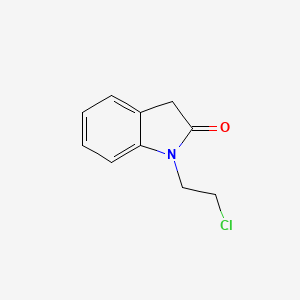

![Methyl 2-chloro-4-methylbenzo[d]thiazole-5-carboxylate](/img/structure/B8812360.png)

![(s)-1-Benzyl-3-[2-(methylthio)ethyl]piperazine](/img/structure/B8812367.png)
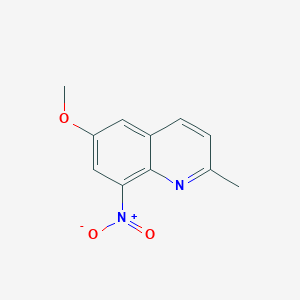
![2-Methylspiro[isoindoline-1,4'-piperidin]-3-one](/img/structure/B8812381.png)
![Imidazo[1,2-b]pyridazin-6-ylmethanamine](/img/structure/B8812387.png)


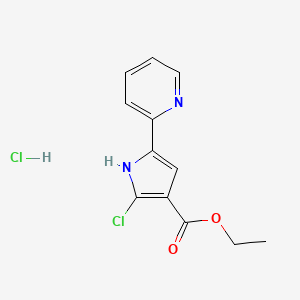
![7-(4-Bromo-2,6-dimethylphenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8812420.png)
